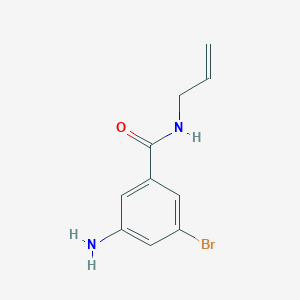

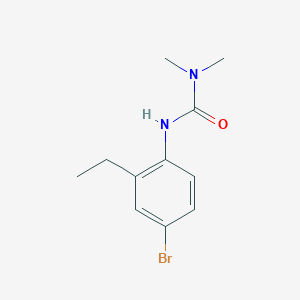

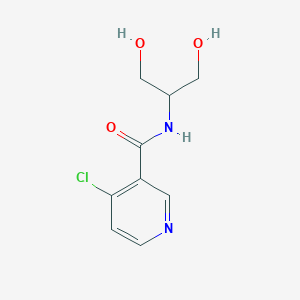

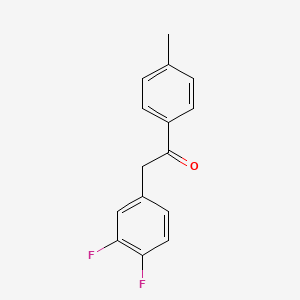

3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide

Overview

Description

Molecular Structure Analysis

The molecular weight of 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide is 200.033 . The IUPAC Standard InChI is InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5 (6)7 (9)10/h1-4H, (H2,9,10) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been synthesized via metal-catalyzed reactions .Scientific Research Applications

Antifungal Agent Research

Research has explored derivatives of 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide for potential antifungal applications. A study synthesized compounds like 5-(2-amino-1, 3-thiazol-5-yl)-2-hydroxy benzamide, a derivative, and screened them for antifungal activity (Narayana et al., 2004).

CCR5 Antagonist Development

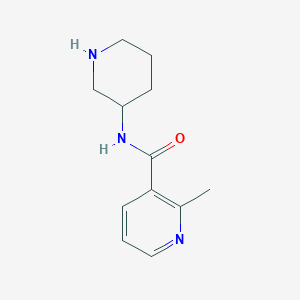

The compound has been used in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives, such as N-(piperidine-4-yl)-N-propylbenzamide, show promise as CCR5 antagonists, which are relevant in treating conditions like HIV/AIDS (Bi, 2015).

Antitumor Agent Synthesis

In the field of oncology, derivatives of this compound have been used in the synthesis of Nilotinib, an antitumor agent. The process involves several steps, including reactions with cyanamide and 3-dimethylamino-1-(3-pyridinyl)-2-propylene-1-one (Cong-zhan, 2009).

Photodynamic Therapy

The compound's derivatives have been studied for their applications in photodynamic therapy, particularly in treating cancer. Research in this area focuses on the synthesis and characterization of zinc phthalocyanine derivatives, which have shown potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Neuroleptic Drug Synthesis

Compounds related to this compound have been used in the synthesis of neuroleptic drugs. For instance, the synthesis and evaluation of benzamide derivatives for antidopaminergic properties have been researched, contributing to the development of antipsychotic medications (Högberg et al., 1990).

Synthesis of Novel Indoles

Derivatives of the compound have been used as synthons in the synthesis of novel polycarbo-substituted indoles and their annulated derivatives. These synthesized compounds are important in the design and synthesis of various nitrogen-containing heterocyclic compounds (Mmonwa & Mphahlele, 2016).

Mechanism of Action

Target of Action

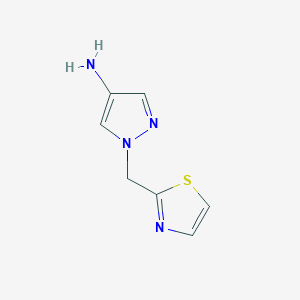

The primary targets of 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

It is known that indole derivatives, which this compound is a part of, have various biological activities .

Biochemical Pathways

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been shown to have diverse biological activities .

Biochemical Analysis

Biochemical Properties

3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including serine/threonine-protein kinases, which are involved in numerous cellular processes such as cell proliferation, differentiation, and apoptosis . The bromine atom in the compound facilitates halogen bonding with the active sites of enzymes, enhancing its binding affinity and specificity. Additionally, the amino group can form hydrogen bonds with enzyme residues, further stabilizing the enzyme-substrate complex.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases . By modulating the activity of these kinases, this compound can alter gene expression patterns and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of binding interactions and enzyme modulation. The compound binds to the active sites of target enzymes via halogen and hydrogen bonding, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding can induce conformational changes in the enzyme, affecting its overall function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular processes, including prolonged alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been found to exert beneficial effects on cellular function, such as enhanced cell proliferation and improved metabolic efficiency . At higher doses, toxic effects have been observed, including cellular apoptosis and tissue damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, this compound can alter the levels of various metabolites, impacting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. In the nucleus, this compound can interact with transcription factors and other nuclear proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production.

properties

IUPAC Name |

3-amino-5-bromo-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAOXMQGZHVZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Propan-2-yloxy)phenyl]benzaldehyde](/img/structure/B1405945.png)

![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)